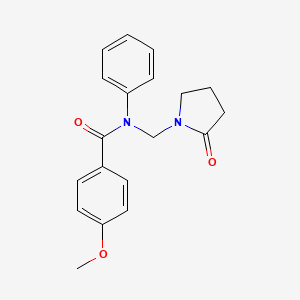

4-methoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of amines with benzoyl chlorides or the condensation of carboxylic acids with amines or amides. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide was achieved by the acylation reaction of 3-aminophenol with 4-methoxybenzoyl chloride . These methods could potentially be adapted for the synthesis of "4-methoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography and supported by theoretical calculations such as Density Functional Theory (DFT). For instance, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, and the molecule was found to belong to the tetragonal system . The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was also determined by X-ray diffraction and DFT calculations . These studies provide valuable information on the conformation and geometry of benzamide derivatives.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including rearrangements and interactions with biological targets. For example, 2(and 4)-methoxy-5-phenylpyrimidine derivatives were rearranged to N-methyl-2(or 4)-oxopyrimidines upon heating in triethylamine . The binding profile of benzamide derivatives to dopamine receptors was also studied, indicating potential interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. The crystal packing, hydrogen bonding, and molecular electrostatic potential (MEP) are important factors that can affect these properties . For instance, the title compound in paper showed promising anticancer activity against various human cancer cell lines, highlighting the importance of understanding these properties for therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Screening

A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains, suggesting their potential therapeutic value in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Asymmetric Michael Addition

The thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides derived from 2-pyrrolidinone and 2-methoxybenzamide has been developed, highlighting the potential of these compounds in organic synthesis. The process achieved high enantioselectivity and provided insights into the reactivity and utility of these benzamide derivatives in the synthesis of biologically relevant molecules (Inokuma, Hoashi, & Takemoto, 2006).

Anti-inflammatory Activities

Substituted (pyridin-4-yl)phenyl-2-methoxybenzamide derivatives were prepared and screened for their anti-inflammatory activities. These compounds exhibited pharmacological and biological responses superior to reference controls at low concentrations, marking them as candidates for further development as anti-inflammatory agents (Hussain, Abdulla, Amr, Al-Omar, & Shalaby, 2015).

C-H Olefination Catalysis

An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides was reported, where the N-O bond acts as an internal oxidant. This method is highlighted for its mildness, practicality, and high yield, demonstrating the versatility of these compounds in catalytic reactions (Rakshit, Grohmann, Besset, & Glorius, 2011).

Serotonin Receptor Agonists

A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with a polar substituent at the 1-position of the piperidine ring were synthesized and evaluated for their effect on gastrointestinal motility. One compound, in particular, was identified as a selective 5-HT4 receptor agonist with potential as a novel prokinetic agent (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Propiedades

IUPAC Name |

4-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-24-17-11-9-15(10-12-17)19(23)21(16-6-3-2-4-7-16)14-20-13-5-8-18(20)22/h2-4,6-7,9-12H,5,8,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWRRQGOKLODMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-benzyl-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521901.png)

![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)

![3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2521903.png)

![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2521905.png)

![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)

![1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2521916.png)

(2,2,2-trifluoroethyl)amine](/img/structure/B2521917.png)

![4-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2521919.png)